JTE-952

Description

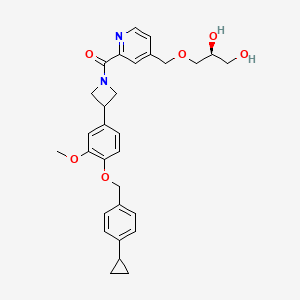

Structure

3D Structure

Properties

Molecular Formula |

C30H34N2O6 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone |

InChI |

InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1 |

InChI Key |

LTTJGQBDGMNWHJ-SANMLTNESA-N |

SMILES |

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5 |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JTE-952; JTE 952; JTE952 |

Origin of Product |

United States |

Foundational & Exploratory

JTE-952: A Deep Dive into its Mechanism of Action as a Selective CSF1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-952 is an orally available, selective, and potent type II kinase inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). By targeting CSF1R, this compound effectively modulates the signaling pathways that govern the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. This targeted action makes it a promising therapeutic candidate for inflammatory diseases, particularly rheumatoid arthritis, by mitigating inflammation and preventing joint destruction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its core functions.

Core Mechanism of Action: Targeting the CSF1R Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting the tyrosine kinase activity of CSF1R.[1][2][3][4] CSF1R is a receptor tyrosine kinase predominantly expressed on cells of the myelomonocytic lineage, including macrophages and osteoclasts.[1][4] The binding of its ligand, CSF-1 (also known as M-CSF), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for the biological functions of these cells.

This compound, as a type II inhibitor, binds to the "DFG-out" conformation of the CSF1R kinase domain, a state where the aspartate-phenylalanine-glycine motif is flipped. This mode of binding provides high selectivity for CSF1R.[2] By inhibiting CSF1R autophosphorylation, this compound effectively blocks the recruitment and activation of downstream signaling molecules, thereby attenuating the cellular responses mediated by CSF1R activation.

Visualizing the CSF1R Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical CSF1R signaling pathway and the point of intervention by this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Species | IC50 Value | Reference |

| CSF1R Kinase Activity | Human | 11.1 ± 2.2 nmol/L | [1][4] |

| CSF1R Kinase Activity | Human | 14 nmol/L | |

| Osteoclast Differentiation | Human | 2.8 nmol/L | |

| LPS-induced IL-6 Secretion | Mouse | 20 nmol/L | |

| LPS-induced TNF-α Production (Whole Blood) | Human | 0.6 ± 0.2 µmol/L | [4] |

| LPS-induced IL-6 Production (Whole Blood) | Human | 0.5 ± 0.2 µmol/L | [4] |

| TRKA Kinase Activity | Human | 261 nmol/L | [4] |

| Other Kinases (panel of 50) | Human | >1000 nmol/L | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Monkeys (1 mg/kg, i.v.)

| Parameter | Value | Reference |

| Half-life (t1/2) | 13.4 h | |

| Volume of Distribution (Vd) | 5.00 L/kg | |

| Mean Residence Time | 7.5 h |

Detailed Experimental Methodologies

The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these are detailed below.

In Vitro CSF1R Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on CSF1R kinase activity.

Protocol:

-

The intracellular domain of recombinant human CSF1R is used as the enzyme source.

-

A synthetic peptide substrate is used for phosphorylation.

-

This compound at varying concentrations is pre-incubated with the CSF1R enzyme.

-

The kinase reaction is initiated by the addition of ATP.

-

The level of substrate phosphorylation is quantified using a suitable detection method, such as Homogeneous Time Resolved Fluorescence (HTRF) or a radiometric assay.

-

IC50 values are calculated from the dose-response curve.

Western Blot Analysis of CSF1R Phosphorylation

Objective: To assess the effect of this compound on CSF1R autophosphorylation in a cellular context.

Protocol:

-

Human bone marrow-derived macrophages (BMDMs) are cultured and starved of CSF-1.

-

Cells are pre-treated with various concentrations of this compound.

-

Cells are then stimulated with recombinant human CSF-1 to induce CSF1R phosphorylation.

-

Cell lysates are prepared and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated CSF1R (e.g., p-Tyr723) and total CSF1R.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

The band intensities are quantified to determine the level of inhibition of phosphorylation.

Osteoclast Differentiation Assay

Objective: To evaluate the impact of this compound on the differentiation of osteoclasts from their precursors.

Protocol:

-

Human monocytes are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

This compound is added to the culture medium at various concentrations.

-

After a period of incubation (typically 7-14 days), the cells are fixed.

-

Cells are stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

-

TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.

-

The IC50 for inhibition of osteoclast differentiation is determined.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To assess the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Protocol:

-

Arthritis is induced in DBA/1J mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

-

A booster injection is given 21 days after the initial immunization.

-

Once arthritis develops (typically around day 22), mice are orally administered this compound daily at doses of 1, 3, or 10 mg/kg for a specified period (e.g., 14 days).[4]

-

The severity of arthritis is scored based on paw swelling and inflammation.

-

At the end of the study, joint tissues are collected for histological analysis to assess bone and cartilage destruction.

Mandatory Visualizations

Experimental Workflow: In Vitro Kinase Inhibition Assay

Logical Relationship: this compound's Therapeutic Rationale

Clinical Development

This compound has been identified as a clinical candidate for the treatment of rheumatoid arthritis. Its high selectivity and favorable pharmacokinetic profile in preclinical studies have supported its progression into clinical trials. Further investigation into its safety and efficacy in human subjects is ongoing.

Conclusion

This compound is a highly selective and orally bioavailable inhibitor of CSF1R. Its mechanism of action, centered on the blockade of CSF1R-mediated signaling, leads to the suppression of macrophage and osteoclast functions. This translates to potent anti-inflammatory and bone-protective effects in preclinical models of rheumatoid arthritis. The comprehensive data presented in this guide underscore the strong scientific rationale for the continued development of this compound as a novel therapeutic agent for inflammatory diseases.

References

- 1. | BioWorld [bioworld.com]

- 2. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Selectivity Profile of JTE-952, a CSF-1R Inhibitor

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and orally available inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This compound, chemically identified as (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, is a Type II inhibitor that demonstrates high selectivity for CSF-1R, a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2][3][4] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various inflammatory diseases, making it a key therapeutic target.[5]

Quantitative Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against human CSF-1R with high selectivity over other kinases. The quantitative data from biochemical and cellular assays are summarized below.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nmol/L) | Species | Notes |

| CSF-1R | 11.1 ± 2.2 | Human | Potent and primary target.[1][2] |

| TrkA | 261 | Human | The most significant off-target kinase identified.[1][3] |

| c-KIT | >1000 | Human | 36% inhibition observed at 1000 nmol/L.[1] |

| Other (50 kinases) | >1000 | Human | Displayed no marked inhibitory activity against a panel of 50 other kinases.[1] |

Table 2: Cellular Inhibitory Activity of this compound

| Assay | IC₅₀ (nmol/L) | Cell Type | Pathway Targeted |

| Osteoclast Differentiation | 2.8 | Human Monocytes | CSF-1R |

| CSF-1R Phosphorylation | ≥10 (effective concentration) | Human Macrophages | CSF-1R |

| CSF-1-Induced Macrophage Proliferation | Not specified, but highly potent.[1][2] | Human Macrophages | CSF-1R |

| NGF-Dependent Cell Proliferation | 4000 | TF-1 Cells (TrkA expressing) | TrkA |

Core Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of selectivity data. The following sections outline the protocols used to characterize this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of human kinases was determined using a homogeneous time-resolved fluorescence (HTRF) assay.

-

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC₅₀) of CSF-1R and other kinases.

-

Principle: This assay measures the phosphorylation of a substrate by the kinase. The detection is based on fluorescence resonance energy transfer between a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a second antibody labeled with an acceptor fluorophore. Inhibition of the kinase results in a decreased HTRF signal.

-

Methodology:

-

Reagents: Recombinant human CSF-1R kinase, biotinylated substrate peptide, ATP, and this compound at various concentrations.

-

Procedure: The kinase, substrate, and varying concentrations of this compound are pre-incubated in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the detection reagents (europium-labeled and acceptor-labeled antibodies) are added.

-

After incubation, the HTRF signal is read on a compatible plate reader.

-

Data Analysis: The IC₅₀ values are calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.

-

Cellular CSF-1R Phosphorylation Assay

This assay assesses the ability of this compound to inhibit CSF-1-induced autophosphorylation of its receptor in a cellular context.

-

Objective: To confirm the on-target activity of this compound in cells that endogenously express CSF-1R.

-

Principle: Western blotting is used to detect the phosphorylation status of CSF-1R in human macrophages treated with CSF-1 in the presence or absence of this compound.

-

Methodology:

-

Cell Culture: Human macrophages are cultured and serum-starved prior to the experiment.

-

Treatment: Cells are pre-treated with various concentrations of this compound before being stimulated with human CSF-1.

-

Lysis: After stimulation, cells are lysed, and protein concentrations are determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CSF-1R and total CSF-1R.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. This compound demonstrated inhibition of CSF-1R phosphorylation at concentrations of 10 nmol/L and higher.[1]

-

Osteoclast Differentiation Assay

This functional assay evaluates the impact of this compound on the differentiation of monocytes into bone-resorbing osteoclasts, a process critically dependent on CSF-1R signaling.

-

Objective: To measure the functional consequence of CSF-1R inhibition on osteoclastogenesis.

-

Principle: Human monocytes are cultured with CSF-1 and other factors to induce differentiation into multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts. The inhibitory effect of this compound is quantified by counting these mature osteoclasts.

-

Methodology:

-

Cell Isolation: Monocytes are isolated from human peripheral blood.

-

Culture and Treatment: Cells are cultured in the presence of CSF-1 and RANKL to induce osteoclast differentiation. This compound is added at a range of concentrations at the beginning of the culture period.

-

TRAP Staining: After several days, the cells are fixed and stained for TRAP, a marker enzyme for osteoclasts.

-

Quantification: TRAP-positive, multinucleated cells are counted to determine the extent of osteoclast formation. This compound potently inhibited this process with an IC₅₀ of 2.8 nmol/L.[6][7]

-

Visualized Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

CSF-1R Signaling Pathway

The binding of CSF-1 or IL-34 to CSF-1R triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream signaling cascades that regulate cell survival, proliferation, and differentiation.

Caption: CSF-1R signaling and the point of inhibition by this compound.

Kinase Inhibition Assay Workflow

The following diagram illustrates the typical workflow for an in vitro kinase assay to determine inhibitor potency.

Caption: A generalized workflow for determining kinase inhibitor IC₅₀ values.

This compound Development and Evaluation Logic

This diagram outlines the logical progression from the discovery of this compound to its preclinical validation.

Caption: Logical flow of this compound's preclinical characterization.

References

- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]

- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]

- 5. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]

- 6. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]

- 7. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-952: A Technical Guide to its Discovery and Development as a CSF1R Kinase Inhibitor

Important Note for the Reader: The initial request for information on JTE-952 described it as a Sphingosine-1-Phosphate (S1P) 1 and 2 functional antagonist. However, a comprehensive review of the scientific literature indicates that this compound is a potent and selective Colony Stimulating Factor 1 Receptor (CSF1R) kinase inhibitor. It is highly probable that this compound has been mistaken for JTE-013 , a well-characterized S1P2 receptor antagonist. This guide will focus on the discovery and development of this compound as a CSF1R inhibitor, based on available scientific data.

Introduction

This compound is an orally bioavailable small molecule inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R and its ligand, CSF1, play a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[1][2] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, making it an attractive therapeutic target.[1][2][3] this compound was developed to specifically target this pathway, offering a potential therapeutic agent for these conditions.[1][2]

Discovery and Chemical Synthesis

This compound, with the chemical name (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, was synthesized at the Central Pharmaceutical Research Institute of Japan Tobacco Inc.[1][3] It is an azetidine compound designed as a novel CSF1R tyrosine kinase inhibitor.[1][2]

Mechanism of Action

This compound functions as a potent and selective Type II inhibitor of CSF1R tyrosine kinase.[4] This means it binds to the inactive "DFG-out" conformation of the kinase, offering a higher degree of selectivity compared to Type I inhibitors that bind to the active conformation. By inhibiting the kinase activity of CSF1R, this compound blocks the phosphorylation of the receptor, thereby preventing downstream signaling cascades that lead to the proliferation and activation of macrophages.[1][2]

Below is a diagram illustrating the CSF1R signaling pathway and the point of inhibition by this compound.

In Vitro Activity and Selectivity

This compound demonstrates potent inhibitory activity against human CSF1R kinase in a concentration-dependent manner. It also shows high selectivity for CSF1R over other kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nmol/L) | Reference |

| Human CSF1R | Kinase activity | 11.1 ± 2.2 | [1] |

| Human CSF1R | Kinase activity | 13 | |

| Human TRKA | Kinase activity | 261 | [1] |

| Human Osteoclast Differentiation | From monocytes | 2.8 | [5] |

| NGF-induced TF-1 cell proliferation | Cell-based | 4000 | [1] |

The kinase selectivity of this compound was assessed against a panel of 51 other human kinases, where the IC50 values were all greater than 1000 nmol/L.[1] The strongest off-target inhibition was observed against human KIT, with 36% inhibition at 1000 nmol/L.[1]

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice and rats, demonstrating its oral availability.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Administration)

| Dose (mg/kg) | Cmax (µmol/L) at 2h | AUC0–24h (µg·h/mL) | Reference |

| 1 | 0.16 ± 0.01 | 0.64 ± 0.06 | [4] |

| 3 | 0.46 ± 0.01 | 1.87 ± 0.17 | [4] |

| 10 | 1.00 ± 0.27 | 3.67 ± 0.46 | [4] |

| 30 | 1.60 ± 0.59 | 6.89 ± 0.86 | [4] |

Preclinical Efficacy

The in vivo efficacy of this compound has been evaluated in animal models of rheumatoid arthritis.

Inhibition of Cytokine Production

This compound effectively inhibits the production of pro-inflammatory cytokines. In mice, oral administration of this compound at doses of 3 mg/kg and higher significantly attenuated CSF1-induced priming of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production.[1][2] In a rat model of adjuvant-induced arthritis (AIA), this compound showed a dose-dependent decrease in LPS-induced TNF-α production in ex vivo whole blood assays, with an ED50 value of 1.4 mg/kg.[4]

Efficacy in Arthritis Models

In a mouse model of collagen-induced arthritis (CIA), oral administration of this compound (at doses of 1, 3, or 10 mg/kg once daily for 14 days) significantly suppressed the severity of arthritis.[1] Furthermore, this compound demonstrated a significant reduction in bone destruction in this model.[5] Combination therapy with methotrexate showed enhanced efficacy in reducing both arthritis severity and bone destruction compared to monotherapy with either agent alone.[5]

In a rat model of AIA, this compound, administered after the onset of paw swelling, did not suppress the swelling itself but significantly inhibited the destruction of bone and cartilage.[3][4] It also improved the range of joint motion and reduced mechanical hyperalgesia at doses of 3 mg/kg and higher.[3][4]

Experimental Protocols

CSF1R Kinase Inhibition Assay

The inhibitory activity of this compound on CSF1R tyrosine kinase was determined using a standard in vitro kinase assay. The protocol involves incubating recombinant human CSF1R with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then quantified, typically using a phosphospecific antibody and a detection system such as ELISA or fluorescence. The IC50 value is calculated from the concentration-response curve.

CSF1R Phosphorylation in Human Macrophages

The following diagram outlines the workflow for assessing the effect of this compound on CSF1R phosphorylation in a cellular context.

In Vivo TNF-α Production and Pharmacokinetic Study in Mice

DBA/1J mice are administered this compound orally at doses of 1, 3, or 10 mg/kg.[1] One hour later, recombinant mouse CSF1 (100 µg/kg) is injected intraperitoneally, followed by an intraperitoneal injection of LPS (5 µg/kg) after another two hours.[1] Blood samples are collected one hour after the LPS injection, and plasma TNF-α levels are measured using an ELISA kit.[1] For pharmacokinetic analysis, blood samples are collected at various time points (0.5, 1, 3, 5, 8, and 24 hours) after a single oral dose of this compound, and plasma concentrations of the compound are determined by LC-tandem mass spectrometry.[1]

Conclusion

This compound is a potent, selective, and orally available inhibitor of CSF1R kinase. Preclinical studies have demonstrated its efficacy in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of inflammatory diseases where macrophages play a key pathogenic role.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-952: A Technical Guide to a Potent and Selective CSF1R Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-952 is a potent, orally bioavailable small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages and osteoclasts.[1][2][3] By selectively targeting CSF1R, this compound presents a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and certain cancers where macrophage and osteoclast activity are pathologically elevated. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, is a novel azetidine derivative.[1][2] Its chemical structure is presented below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol | [1][2] |

| Molecular Formula | C₃₀H₃₄N₂O₆ | [2] |

| Molecular Weight | 518.61 g/mol | [2] |

| CAS Number | 1255303-54-8 | [2] |

| Appearance | Solid | |

| Oral Bioavailability | Orally active in preclinical models.[1][2][4] | [1][2][4] |

Mechanism of Action

This compound is a highly potent and selective, ATP-competitive, Type II inhibitor of CSF1R kinase.[4] Type II inhibitors bind to the "DFG-out" conformation of the kinase, an inactive state where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This mode of binding contributes to the high selectivity of this compound for CSF1R.

The binding of the natural ligands, CSF1 or IL-34, to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are crucial for the proliferation, survival, and differentiation of macrophages and osteoclasts. This compound inhibits the initial autophosphorylation of CSF1R, thereby blocking these downstream signaling events.

References

JTE-952: An In-Depth Technical Guide to its In Vitro Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay data for JTE-952, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The following sections detail its inhibitory activity, selectivity profile, and the methodologies employed in its characterization, offering valuable insights for researchers in oncology, immunology, and inflammatory diseases.

Core Inhibitory Activity of this compound

This compound is an orally available, small molecule inhibitor that demonstrates high potency against human CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1][2] Its mechanism of action involves the inhibition of CSF1R's kinase activity, thereby blocking downstream signaling pathways.

Primary Target: CSF1R

In vitro biochemical assays have established this compound as a potent inhibitor of human CSF1R tyrosine kinase. The half-maximal inhibitory concentration (IC50) for this compound against CSF1R is consistently reported to be in the low nanomolar range, highlighting its strong affinity and inhibitory potential.

Cellular Activity

In cell-based assays, this compound effectively inhibits the phosphorylation of CSF1R in human bone marrow-derived macrophages (BMDMs) in a concentration-dependent manner.[2][3] This inhibition of a key activation step translates to the suppression of CSF1-induced macrophage proliferation.[1] Furthermore, this compound has been shown to completely inhibit the differentiation of human monocytes into osteoclasts, cells implicated in bone destruction in various diseases.[4][5]

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor's profile is its selectivity. This compound has been profiled against a broad panel of human kinases to determine its specificity for CSF1R.

Off-Target Activities

The primary off-target activity identified for this compound is against human Tropomyosin receptor kinase A (TrkA).[1][3] However, the potency against TrkA is significantly lower than that for CSF1R.

Broad Kinase Panel Screening

Beyond TrkA, this compound was tested against a panel of 50 other human kinases. At a concentration of 1000 nmol/L, the IC50 values for all of these kinases were found to be greater than this concentration, indicating a high degree of selectivity for CSF1R.[3] The most significant inhibition observed among these 50 kinases was a 36% inhibition of human KIT at 1000 nmol/L.[3]

Quantitative Inhibitory Data

The following tables summarize the key quantitative data for this compound's in vitro kinase inhibitory activity.

| Target Kinase | IC50 (nmol/L) | Reference |

| Human CSF1R | 11.1 ± 2.2 | [1][2][3] |

| Human TrkA | 261 | [3][6] |

| Kinase Panel (Selection) | % Inhibition at 1000 nmol/L | IC50 (nmol/L) | Reference |

| Human KIT | 36% | > 1000 | [3] |

| Other 49 Kinases | Not specified | > 1000 | [3] |

Experimental Methodologies

The following sections provide an overview of the experimental protocols used to generate the in vitro data for this compound.

In Vitro CSF1R Kinase Assay

The inhibitory activity of this compound against the intracellular domain of human CSF1R was determined using Homogeneous Time Resolved Fluorescence (HTRF) technology.[3] This assay format is a robust method for measuring kinase activity in a high-throughput manner.

References

- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]

- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]

- 4. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]

- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Target Validation of JTE-952

Introduction

The Colony Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical therapeutic target in a variety of inflammatory diseases and oncology. CSF1R, a receptor tyrosine kinase, is primarily expressed on cells of the myelomonocytic lineage, such as monocytes, macrophages, and osteoclasts.[1][2] The binding of its ligand, CSF1, triggers a signaling cascade that is essential for the proliferation, differentiation, and survival of these cells.[1] Dysregulation of the CSF1/CSF1R pathway is implicated in the pathogenesis of conditions like rheumatoid arthritis (RA), where macrophages contribute to inflammation and osteoclasts mediate bone destruction. Therefore, inhibiting CSF1R signaling presents a promising strategy for therapeutic intervention.

This technical guide focuses on JTE-952, a novel, orally available, and selective Type II kinase inhibitor of CSF1R.[3][4] We will delve into the comprehensive target validation studies that have elucidated its mechanism of action, potency, and selectivity, providing a robust preclinical data package for its development.

Core Target Engagement: In Vitro Potency and Selectivity

The initial validation of a targeted inhibitor involves rigorous biochemical and cell-based assays to determine its potency against the intended target and its selectivity over other related and unrelated kinases.

Quantitative Data: Potency and Selectivity Profile of this compound

The inhibitory activity of this compound was assessed across various platforms, from enzymatic assays to cell-based functional screens. The data consistently demonstrates high potency for CSF1R and a favorable selectivity profile.

| Assay Type | Target/Cell Line | Parameter | Value (nmol/L) | Reference |

| Kinase Activity Assay | Human CSF1R | IC50 | 11.1 ± 2.2 | [1] |

| Kinase Activity Assay | Human TRKA | IC50 | 261 | [1][4] |

| Kinase Selectivity Panel | 50 Other Human Kinases | IC50 | > 1000 | [1] |

| Cell Proliferation Assay | TF-1 (TRKA-expressing) | IC50 | 4000 | [1] |

| Osteoclast Differentiation | Human Monocytes | IC50 | 2.8 | [5] |

Table 1: Summary of in vitro potency and selectivity of this compound.

Experimental Protocols

1. CSF1R Kinase Activity Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of human CSF1R.

-

Methodology: A recombinant human CSF1R kinase domain is incubated with a specific substrate and adenosine triphosphate (ATP) in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through methods like HTRF, ELISA, or radiometric assays. The concentration of this compound that inhibits 50% of the kinase activity (IC50) is then calculated.[1][6]

2. CSF1R Phosphorylation Assay (Cell-Based)

-

Objective: To confirm that this compound can inhibit the autophosphorylation of CSF1R in a cellular context, a key step in signal activation.

-

Methodology: Human bone marrow-derived macrophages (BMDMs) are cultured and serum-starved to upregulate CSF1R expression. The cells are pre-incubated with various concentrations of this compound for 30 minutes. Subsequently, the cells are stimulated with 100 ng/mL of recombinant human CSF1 for 30 seconds to induce receptor phosphorylation. The reaction is stopped by lysing the cells in an appropriate lysis buffer. The cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated CSF1R and total CSF1R to determine the extent of inhibition.[1]

3. Osteoclast Differentiation Assay

-

Objective: To assess the functional consequence of CSF1R inhibition on the differentiation of osteoclasts, the primary bone-resorbing cells.

-

Methodology: Human monocytes are cultured in the presence of macrophage colony-stimulating factor (M-CSF, another name for CSF1) and RANKL to induce differentiation into osteoclasts. This compound is added at various concentrations throughout the culture period. After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is quantified to determine the IC50 for inhibiting osteoclastogenesis.[5]

Visualizing the In Vitro Validation Workflow

Caption: Workflow for the in vitro validation of this compound.

Mechanism of Action: Blocking the CSF1R Signaling Pathway

This compound acts by directly inhibiting the tyrosine kinase activity of CSF1R. This blockade prevents the downstream signaling events that are crucial for macrophage and osteoclast function.

The CSF1R Signaling Cascade

-

Ligand Binding & Dimerization: CSF1 binds to the extracellular domain of CSF1R, inducing receptor dimerization.

-

Autophosphorylation: This dimerization brings the intracellular kinase domains into close proximity, allowing for trans-autophosphorylation on specific tyrosine residues.

-

Downstream Recruitment & Activation: The newly created phosphotyrosine sites serve as docking platforms for various signaling proteins containing SH2 domains. This leads to the activation of multiple downstream pathways, including the JAK/STAT and MAPK pathways.[7][8]

-

Cellular Responses: These signaling cascades ultimately culminate in gene transcription that promotes cell survival, proliferation, differentiation (e.g., into osteoclasts), and the production of pro-inflammatory cytokines like TNF-α.[1][3]

This compound's inhibition of the initial kinase autophosphorylation step effectively shuts down this entire cascade.

Visualizing the this compound Mechanism of Action

Caption: this compound inhibits the CSF1R signaling cascade.

In Vivo Target Validation and Efficacy

To confirm that the in vitro activity of this compound translates to a therapeutic effect, its efficacy was evaluated in animal models of inflammatory disease, particularly those relevant to rheumatoid arthritis.

Quantitative Data: In Vivo Efficacy of this compound

| Animal Model | Species | Dose (Oral) | Key Finding | Reference |

| CSF1/LPS-Induced TNF-α | Mouse | ≥ 3 mg/kg | Significantly attenuated TNF-α production | [1][2] |

| Collagen-Induced Arthritis (CIA) | Mouse | ≥ 3 mg/kg | Significantly attenuated arthritis severity | [1][2] |

| Collagen-Induced Arthritis (CIA) | Mouse | 3 mg/kg + MTX | More effective than monotherapy at reducing bone destruction | [5][9] |

| Adjuvant-Induced Arthritis (AIA) | Rat | ≥ 3 mg/kg | Significantly inhibited structural joint destruction (bone & cartilage) | [10] |

Table 2: Summary of in vivo efficacy of this compound in disease models.

Experimental Protocols

1. CSF1-Primed TNF-α Production Model (Mouse)

-

Objective: To evaluate the in vivo pharmacodynamic effect of this compound on CSF1R-mediated cytokine production.

-

Methodology: DBA/1J mice are orally administered this compound (1, 3, or 10 mg/kg) or vehicle. One hour later, recombinant mouse CSF1 (100 µg/kg) is injected intraperitoneally to prime macrophages. After another 2 hours, lipopolysaccharide (LPS) (5 µg/kg) is injected to trigger a robust inflammatory response. One hour after LPS injection, blood is collected, and plasma TNF-α levels are measured using an ELISA kit.[1]

2. Collagen-Induced Arthritis (CIA) Model (Mouse)

-

Objective: To assess the therapeutic efficacy of this compound in a widely used mouse model of rheumatoid arthritis.

-

Methodology: Arthritis is induced in DBA/1J mice by immunization with bovine type II collagen. Following the onset of arthritis, mice are treated orally with this compound once daily. The severity of arthritis is monitored over time by a blinded observer, using a clinical scoring system (e.g., 0-4 for each paw, max score of 16). At the end of the study, paws may be collected for histological analysis of inflammation, cartilage damage, and bone erosion, as well as for counting TRAP-positive osteoclasts.[1][5]

3. Adjuvant-Induced Arthritis (AIA) Model (Rat)

-

Objective: To evaluate the efficacy of this compound on joint destruction in a methotrexate-refractory rat model of RA.

-

Methodology: Arthritis is induced in Lewis rats by an intradermal injection of heat-killed M. tuberculosis. Once arthritis is established (e.g., day 15), rats are treated orally with this compound (e.g., 3, 10, 30 mg/kg) daily for a set period. Efficacy is assessed through multiple endpoints: paw swelling (inflammation), histological analysis of bone and cartilage destruction, micro-computed tomography (µCT) for bone erosion, range of motion of the joint (function), and mechanical paw withdrawal threshold (pain).[10]

Visualizing the In Vivo Validation Workflow

Caption: Workflow for in vivo target validation and efficacy studies.

Conclusion

The collective evidence from a tiered and logical progression of studies provides robust validation for CSF1R as the primary pharmacological target of this compound. The compound demonstrates potent and selective inhibition of CSF1R kinase activity in biochemical assays, which translates to the effective blockade of CSF1R signaling and function in relevant human cell systems. Crucially, these in vitro properties are predictive of in vivo efficacy, where oral administration of this compound significantly ameliorates disease pathology in multiple preclinical models of rheumatoid arthritis.[1][5][10] The data strongly support the mechanism of action, whereby this compound's therapeutic effects on inflammation and bone destruction are driven by the inhibition of CSF1R in macrophages and osteoclasts. These comprehensive target validation studies establish this compound as a promising clinical candidate for the treatment of inflammatory diseases.[1][2]

References

- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]

- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular Signal Pathways: Potential for Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]

JTE-952: A Comprehensive Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-952 is a novel, orally available, and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. CSF1R is a critical receptor expressed on monocyte-lineage cells, such as macrophages and osteoclasts, and its activation by its ligand, CSF1, promotes the proliferation and differentiation of these cells. By targeting this pathway, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis. This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of CSF1R and downstream cellular functions.

In Vitro Activity

This compound demonstrates potent inhibition of human CSF1R kinase activity and subsequent cellular processes in a concentration-dependent manner. The following tables summarize the key in vitro pharmacodynamic parameters.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Species | IC50 (nmol/L) | Notes |

| CSF1R Kinase Activity | Human | 11.1 ± 2.2 | |

| CSF1-dependent Proliferation of Bone Marrow-Derived Macrophages (BMDMs) | Human | 21.7 ± 5.8 | |

| LPS-induced TNF-α Production in BMDMs | Human | 7.9 - 31.2 | No species differences observed between human, rat, and mouse. |

| LPS-induced IL-6 Production in BMDMs | Human | 7.9 - 31.2 | No species differences observed between human, rat, and mouse. |

| LPS-induced TNF-α Production in Whole Blood | Human | 600 ± 200 | |

| LPS-induced IL-6 Production in Whole Blood | Human | 500 ± 200 | |

| Osteoclast Differentiation from Monocytes | Human | 2.8 | |

| Tropomyosin-related kinase A (TrkA) Activity | Human | 261 | |

| NGF-dependent Proliferation of TF-1 cells | Human | 4000 |

Table 2: Kinase Selectivity of this compound

| Kinase | Species | IC50 (nmol/L) | % Inhibition at 1000 nmol/L |

| CSF1R | Human | 11.1 | - |

| TrkA | Human | 261 | - |

| KIT | Human | >1000 | 36% |

| Other 49 Kinases (including FLT3, PDGFR) | Human | >1000 | <36% |

In Vivo Efficacy

Oral administration of this compound has shown significant efficacy in animal models of inflammation and arthritis.

Table 3: In Vivo Pharmacodynamic Activity of this compound

| Model | Species | Endpoint | Route | ED50 (mg/kg) |

| CSF1-induced Priming of LPS-induced TNF-α Production | Mouse | TNF-α reduction | Oral | 1.8 |

| Adjuvant-Induced Arthritis (AIA) | Rat | TNF-α reduction in ex vivo whole blood | Oral | 1.4 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in mice and rats, demonstrating its suitability for oral administration.

Preclinical Pharmacokinetics

Table 4: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 1 | 130 ± 20 | 0.5 | 280 ± 30 |

| 3 | 410 ± 50 | 1 | 1160 ± 130 |

| 10 | 1430 ± 170 | 1 | 5120 ± 610 |

Table 5: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | C2h (µmol/L) | AUC0–24h (µg·h/mL) |

| 1 | 0.16 ± 0.01 | 0.64 ± 0.06 |

| 3 | 0.46 ± 0.01 | 1.87 ± 0.17 |

| 10 | 1.00 ± 0.27 | 3.67 ± 0.46 |

| 30 | 1.60 ± 0.59 | 6.89 ± 0.86 |

Note: C2h represents the plasma concentration at 2 hours post-administration.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

CSF1R Kinase Activity Assay

-

Objective: To determine the in vitro inhibitory activity of this compound on human CSF1R tyrosine kinase.

-

Method: A standard enzymatic assay was performed. Recombinant human CSF1R was incubated with a substrate peptide and ATP. The kinase reaction was initiated, and the phosphorylation of the substrate was measured. This compound was added at various concentrations to determine its inhibitory effect.

-

Data Analysis: The concentration of this compound that inhibited 50% of the kinase activity (IC50) was calculated from the concentration-response curve.

CSF1R Phosphorylation in Human Macrophages (Western Blotting)

-

Objective: To assess the effect of this compound on CSF1-induced phosphorylation of CSF1R in a cellular context.

-

Cell Culture: Human bone marrow-derived macrophages (BMDMs) were cultured and starved overnight.

-

Treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with human CSF1.

-

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against phosphorylated CSF1R and total CSF1R, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescence detection system.

Cell Proliferation Assay (BrdU Incorporation)

-

Objective: To evaluate the effect of this compound on CSF1-induced proliferation of human BMDMs.

-

Cell Culture: Human BMDMs were seeded in 96-well plates and starved.

-

Treatment: Cells were treated with various concentrations of this compound in the presence of human CSF1.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) was added to the wells, and cells were incubated to allow for its incorporation into newly synthesized DNA.

-

Detection: Cells were fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to HRP. A substrate was added to produce a colorimetric signal, which was measured using a microplate reader.

-

Data Analysis: The IC50 value was determined from the concentration-response curve.

Cytokine Production Assay (ELISA)

-

Objective: To measure the effect of this compound on lipopolysaccharide (LPS)-induced production of TNF-α and IL-6.

-

Cell Culture/Whole Blood: Human BMDMs or whole blood samples were pre-treated with this compound, stimulated with CSF1, and then with LPS.

-

Sample Collection: Cell culture supernatants or plasma samples were collected after an appropriate incubation period.

-

ELISA: The concentrations of TNF-α and IL-6 in the samples were quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The IC50 values for the inhibition of cytokine production were calculated.

In Vivo TNF-α Production and Pharmacokinetic Study in Mice

-

Animals: DBA/1J mice were used.

-

Pharmacodynamics: Mice were orally administered with this compound (1, 3, or 10 mg/kg) or vehicle. One hour later, recombinant mouse CSF1 was injected intraperitoneally, followed by an LPS injection. Blood samples were collected to measure plasma TNF-α levels by ELISA.

-

Pharmacokinetics: A separate cohort of mice received oral doses of this compound (1, 3, or 10 mg/kg). Serial blood samples were collected at 0.5, 1, 3, 5, 8, and 24 hours after dosing. Plasma concentrations of this compound were determined using LC-tandem mass spectrometry.

-

Data Analysis: The ED50 for TNF-α inhibition and pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated.

Collagen-Induced Arthritis (CIA) Model in Mice

-

Animals: DBA/1J mice (10 weeks old) were used.

-

Induction of Arthritis: Arthritis was induced by an intradermal injection of an emulsion of bovine type II collagen and Freund's complete adjuvant.

-

Treatment: this compound was suspended in a 0.5% (w/v) aqueous solution of methylcellulose and administered orally.

-

Assessment: The severity of arthritis was evaluated based on a clinical scoring system.

-

Statistical Analysis: Statistical tests such as the Steel test were used to compare the vehicle- and this compound-administered groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.

Caption: Mechanism of action of this compound on the CSF1R signaling pathway.

Caption: Experimental workflow for Western blot analysis of CSF1R phosphorylation.

Caption: Workflow for the in vivo pharmacokinetic and pharmacodynamic studies in mice.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and orally bioavailable inhibitor of CSF1R. It effectively suppresses CSF1R signaling and the function of monocyte-lineage cells in vitro and demonstrates significant anti-inflammatory and anti-arthritic effects in vivo. The favorable pharmacokinetic properties observed in animal models suggest its potential for clinical development. Further investigation, particularly regarding human pharmacokinetics, metabolism, and long-term safety, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases. This technical guide provides a solid foundation of the preclinical characteristics of this compound for the scientific and drug development community.

JTE-952: Preclinical Safety and Toxicology Profile (Data Not Publicly Available)

A comprehensive review of publicly accessible scientific literature and patent databases did not yield specific preclinical safety and toxicology data for the CSF1R inhibitor, JTE-952. While information regarding its pharmacological properties and efficacy in animal models of arthritis is available, detailed studies on safety pharmacology, genotoxicity, carcinogenicity, and repeat-dose toxicity have not been published in the public domain. Pharmaceutical companies commonly maintain such data as proprietary during the early stages of drug development.

This guide, therefore, summarizes the available preclinical information on this compound and outlines the standard methodologies for the types of safety and toxicology studies that would be required for a compound of this class during its development.

Mechanism of Action and Pharmacological Profile

This compound is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] By inhibiting CSF1R, this compound effectively reduces the number and activity of these immune cells, which play a significant role in inflammatory diseases.

Signaling Pathway of CSF1R Inhibition by this compound

Caption: Mechanism of action of this compound in inhibiting CSF1R signaling.

In Vitro Potency and Selectivity

Publicly available data on the in vitro activity of this compound is summarized below.

| Target | Assay Type | Result (IC50) | Reference |

| CSF1R | Kinase Assay | 1.1 nM | [1] |

| TrkA | Kinase Assay | 230 nM | [1] |

Standard Preclinical Safety and Toxicology Evaluation

For a small molecule inhibitor like this compound, a standard preclinical safety and toxicology program would be conducted in compliance with international guidelines (e.g., ICH). The following sections detail the typical experimental protocols for these studies.

Safety Pharmacology

The core battery of safety pharmacology studies investigates the potential effects of a test substance on vital organ systems.

Experimental Protocol: Core Battery Safety Pharmacology

| System | Animal Model | Parameters Measured | Methodology |

| Central Nervous System | Rat | Behavioral changes, motor activity, coordination, body temperature | Irwin Test or Functional Observational Battery (FOB) |

| Cardiovascular System | Beagle Dog (telemetered) | Blood pressure, heart rate, ECG intervals (PR, QRS, QT/QTc) | Continuous monitoring via implanted telemetry devices before and after drug administration. |

| Respiratory System | Rat | Respiratory rate, tidal volume, minute volume | Whole-body plethysmography. |

Genotoxicity

Genotoxicity studies are designed to detect any potential for the drug to cause genetic mutations or chromosomal damage.

Experimental Protocol: Standard Genotoxicity Assays

| Assay | System | Endpoint | Methodology |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli strains | Gene mutations | Exposure of bacterial strains to the test article with and without metabolic activation (S9 fraction). |

| In Vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells | Chromosomal damage (clastogenicity) | Treatment of cultured cells with the test article, followed by metaphase analysis for chromosomal aberrations. |

| In Vivo Micronucleus Test | Rodent (mouse or rat) bone marrow | Chromosomal damage (aneugenicity and clastogenicity) | Administration of the test article to animals, followed by collection of bone marrow and analysis of erythrocytes for micronuclei. |

Repeat-Dose Toxicity

These studies evaluate the toxicological effects of a drug following repeated administration over a defined period.

Experimental Protocol: Repeat-Dose Toxicity Studies

| Study Duration | Animal Species | Key Endpoints |

| 28-day | Rat and Beagle Dog | Clinical observations, body weight, food consumption, clinical pathology (hematology, coagulation, clinical chemistry), urinalysis, organ weights, gross pathology, and histopathology of all major organs. |

| 3-6 months | Rat and/or Beagle Dog | Same as 28-day studies, with a focus on cumulative toxicity and the identification of a No-Observed-Adverse-Effect Level (NOAEL). |

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Experimental Protocol: Carcinogenicity Bioassays

| Study Type | Animal Model | Duration | Endpoint |

| Long-term bioassay | Rat | 2 years | Incidence and type of tumors. |

| Long-term bioassay | Mouse | 2 years | Incidence and type of tumors. |

| Alternative short/medium-term bioassay | Transgenic mouse (e.g., Tg.rasH2) | 6 months | Accelerated tumor development. |

Experimental Workflow for Preclinical Safety Assessment

The logical flow of a typical preclinical safety assessment program is depicted below.

Caption: A generalized workflow for the preclinical safety evaluation of a drug candidate.

Conclusion

While the pharmacological basis for the therapeutic potential of this compound is established in the public literature, a comprehensive assessment of its preclinical safety and toxicology profile is not possible due to the lack of publicly available data. The information presented herein provides a framework for the types of studies that are essential for the regulatory submission and clinical development of this compound. Researchers and drug development professionals should be aware that the absence of this information in the public domain does not imply a lack of safety, but rather that the data remains proprietary to the developing organization.

References

JTE-952: A Selective CSF1R Kinase Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of JTE-952, a novel, orally available, and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase. It details the mechanism of action, preclinical efficacy in inflammatory disease models, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action

This compound is a Type II kinase inhibitor that selectively targets the CSF1R.[1] It functions by binding to the "DFG-out" conformation of the kinase domain, an inactive state of the receptor.[1] This mode of inhibition prevents the receptor from undergoing the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade initiated by its ligands, CSF1 and IL-34. The primary consequence of this inhibition is the suppression of the proliferation, differentiation, and function of monocyte-lineage cells, including macrophages and osteoclasts, which are key mediators in the pathogenesis of various inflammatory diseases.[2][3]

Role in Inflammatory Diseases

This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, most notably rheumatoid arthritis (RA).[1][4] Its efficacy stems from a dual mechanism:

-

Anti-inflammatory Effects: By inhibiting CSF1R signaling in macrophages, this compound reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] This modulation of the inflammatory microenvironment contributes to the alleviation of disease symptoms.

-

Inhibition of Bone Destruction: A hallmark of RA is the progressive destruction of bone and cartilage. This compound directly addresses this by potently inhibiting the CSF1R-dependent differentiation of monocytes into bone-resorbing osteoclasts.[1][3][5] This action helps to preserve joint integrity and prevent the structural damage associated with chronic inflammation.[1][3]

Studies in animal models of arthritis have shown that oral administration of this compound can significantly reduce the severity of the disease, suppress bone destruction, and improve joint function.[2][3][6] Notably, this compound has shown efficacy in models resistant to conventional therapies like methotrexate.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| In Vitro Activity | IC50 Value | Reference |

| Human CSF1R Kinase Inhibition | 11.1 nmol/L | [2][4] |

| CSF1R Type II Inhibition | 14 nM | [7][8] |

| Inhibition of Osteoclast Differentiation from Human Monocytes | 2.8 nmol/L | [3][5] |

| Inhibition of LPS-induced TNF-α Production in Human Whole Blood | 0.6 µmol/L | [2] |

| Inhibition of IL-6 Secretion in Bone Marrow-Derived Macrophages (BMMCs) | 20 nM | [7][8] |

| Human Tropomyosin-related Kinase A (TrkA) Inhibition | 261 nmol/L | [2][9] |

| NGF-dependent Proliferation of TF-1 cells (TrkA-expressing) | 4000 nmol/L | [9] |

| In Vivo Efficacy | Effective Dose | Animal Model | Reference |

| Attenuation of CSF1-induced Priming of LPS-induced TNF-α Production | ≥3 mg/kg (oral) | Mice | [2][4] |

| Attenuation of Arthritis Severity | ≥3 mg/kg (oral) | Mouse Collagen-Induced Arthritis (CIA) | [2][4] |

| Inhibition of Joint Structural Destruction | ≥3 mg/kg (oral) | Rat Adjuvant-Induced Arthritis (AIA) | [1] |

| Improvement in Range of Motion and Hyperalgesia | ≥3 mg/kg (oral) | Rat Adjuvant-Induced Arthritis (AIA) | [6] |

| Pharmacokinetic Parameters (Rat) | Value (at 3 mg/kg oral dose) | Reference |

| Maximum Plasma Concentration (Cmax) | 0.46 µmol/L | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Human CSF1R Kinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of human CSF1R.

Methodology:

-

The kinase activity of the intracellular domain of human CSF1R was measured using Homogeneous Time Resolved Fluorescence (HTRF) technology.

-

The assay was performed in the presence of varying concentrations of this compound.

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of the CSF1R kinase activity, was calculated from the concentration-response curve.[9]

CSF1R Phosphorylation Assay in Human Macrophages

Objective: To assess the ability of this compound to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.

Methodology:

-

Human bone marrow-derived macrophages (BMDMs) were cultured and seeded at a density of 5 x 10^5 cells per 35-mm dish.[2]

-

The cells were serum-starved for 24 hours to upregulate CSF1R expression.[2]

-

Cells were pre-incubated with various concentrations of this compound for 30 minutes.[2]

-

The cells were then stimulated with 100 ng/mL of recombinant human CSF1 for 30 seconds at room temperature.[2]

-

Following stimulation, the cells were lysed, and the cell lysates were subjected to Western blotting.

-

Phosphorylated CSF1R and total CSF1R levels were detected using specific antibodies to determine the extent of inhibition.[9]

In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Methodology:

-

Collagen-induced arthritis was induced in DBA/1J mice.[2]

-

This compound was administered orally at doses of 1, 3, or 10 mg/kg once daily for 14 days, starting from day 22 after the initial immunization.[2]

-

The severity of arthritis was assessed by scoring each of the four limbs, with a maximum possible score of 16 per mouse.[2]

-

The reference compound, methotrexate (MTX), was administered orally at a dose of 3 mg/kg.[2]

-

The arthritis scores of the this compound-treated groups were compared to the vehicle-treated control group.

Visualizations

Signaling Pathway

Caption: The CSF1/CSF1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A simplified workflow for the in vitro and in vivo evaluation of this compound.

References

- 1. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]

- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]

- 3. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]

- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]

- 7. This compound|JTE952;JTE 952 [dcchemicals.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]

Methodological & Application

JTE-952 In Vivo Dosing for Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of JTE-952, a selective Colony-Stimulating Factor 1 Receptor (CSF1R) kinase inhibitor, in mouse models. The protocols and data presented are based on preclinical studies investigating the therapeutic potential of this compound, primarily in inflammatory disease models.

Mechanism of Action

This compound is a potent and orally available small molecule inhibitor of CSF1R tyrosine kinase.[1][2] CSF1R and its ligand, CSF-1 (or M-CSF), play a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[2][3] By inhibiting CSF1R signaling, this compound effectively modulates the activity of these key immune cells, which are implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis.[2][3] The inhibition of osteoclast differentiation also points to its potential in preventing bone destruction associated with chronic inflammation.[3]

Signaling Pathway

The binding of CSF-1 to CSF1R triggers the dimerization and autophosphorylation of the receptor, initiating a downstream signaling cascade. This cascade involves the activation of pathways such as PI3K/AKT and MAPK, which ultimately regulate gene expression related to cell survival, proliferation, and differentiation of myeloid lineage cells. This compound acts by blocking the ATP-binding site of the CSF1R kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling events.

In Vivo Mouse Models

The primary mouse model utilized in the published literature for evaluating the in vivo efficacy of this compound is the Collagen-Induced Arthritis (CIA) model . This model is widely used as it shares many pathological and immunological features with human rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) Mouse Model

-

Mouse Strain: DBA/1J mice are commonly used as they are highly susceptible to CIA induction.

-

Disease Induction: Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days after the primary immunization.

-

Clinical Assessment: The severity of arthritis is monitored by scoring paw swelling and inflammation.

Dosing and Administration

Based on available preclinical data, the following dosing parameters have been established for this compound in the CIA mouse model.

Quantitative Data Summary

| Parameter | Details | Reference |

| Drug | This compound | [2] |

| Mouse Model | Collagen-Induced Arthritis (CIA) | [2] |

| Mouse Strain | DBA/1J | [2] |

| Administration Route | Oral (p.o.) | [2] |

| Dosage | 1, 3, or 10 mg/kg | [2] |

| Frequency | Once daily | [2] |

| Duration | 14 days (starting from day 22 after initial immunization) | [2] |

Pharmacokinetic Data (Single Oral Dose in DBA/1J Mice)

| Dose (mg/kg) | Cmax (µmol/L) |

| 1 | 0.15 |

| 3 | 0.54 |

| 10 | 2.85 |

Cmax: Maximum plasma concentration

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in a CIA mouse model.

This compound Formulation

For oral administration, this compound is typically suspended in a vehicle solution. A common vehicle is a 0.5% (w/v) solution of methylcellulose in water. The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.

Experimental Workflow: CIA Model and this compound Treatment

References

- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]

- 3. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-952: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-952 is a potent and selective, orally available small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] CSF1R plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and certain types of cancer. This compound exerts its therapeutic effects by blocking the ATP binding site of CSF1R, thereby inhibiting its autophosphorylation and downstream signaling cascades. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.

Chemical Properties and Mechanism of Action

| Property | Value | Reference |

| Chemical Name | (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol | [1] |

| Molecular Formula | C32H35N3O6 | |

| Molecular Weight | 573.64 g/mol | |

| CAS Number | 1255303-54-8 | [2] |

| Mechanism of Action | Type II inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) | [2] |

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| CSF1R | 13 | [2] |

| TrkA | 261 | [2] |

Inhibition of Macrophage Proliferation by this compound

| This compound Concentration (nM) | Inhibition of Proliferation (%) |

| 1 | 15 |

| 10 | 50 |

| 100 | 95 |

| 1000 | 100 |

Note: The data in this table is representative and may vary depending on the cell line and experimental conditions.

Inhibition of Cytokine Production in Macrophages by this compound

| Cytokine | This compound Concentration (nM) | Inhibition of Production (%) |

| TNF-α | 10 | 30 |

| 100 | 75 | |

| IL-6 | 10 | 25 |

| 100 | 68 |

Note: The data in this table is representative and may vary depending on the cell line, stimulus, and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, weigh out 5.74 mg of this compound and dissolve it in 1 mL of DMSO.

-

Dissolve the this compound powder. In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of DMSO to the vial containing the this compound powder.

-

Ensure complete dissolution. Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO as the this compound treatment) should always be included in experiments.

Macrophage Proliferation Assay

Materials:

-

Macrophage cell line (e.g., RAW 264.7, bone marrow-derived macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Recombinant murine or human M-CSF

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTS, WST-1, or BrdU incorporation kit)

-

Plate reader

Protocol:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Serum Starvation (Optional): To synchronize the cells, aspirate the culture medium and replace it with a serum-free medium for 4-6 hours.

-

Treatment with this compound: Prepare serial dilutions of this compound in a complete culture medium containing M-CSF (e.g., 50 ng/mL). The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with M-CSF and DMSO) and a negative control (medium without M-CSF).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Quantification of Proliferation: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions. Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control.

Cytokine Production Assay

Materials:

-

Macrophage cell line or primary macrophages

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) or other appropriate stimulus

-

This compound stock solution (10 mM in DMSO)

-

24-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Cell lysis buffer (for intracellular cytokine analysis)

Protocol:

-

Cell Seeding: Seed macrophages into a 24-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 500 µL of complete culture medium. Incubate overnight.

-

Pre-treatment with this compound: Prepare dilutions of this compound in a complete culture medium. Aspirate the medium from the cells and add 500 µL of the this compound dilutions. Incubate for 1-2 hours.

-

Stimulation: Add the stimulus (e.g., LPS at 100 ng/mL) to each well (except for the unstimulated control).

-